molecular formula C23H30N2O5S B2904291 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide CAS No. 1005095-77-1

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B2904291
CAS No.: 1005095-77-1
M. Wt: 446.56
InChI Key: JOBKIPLYEJEMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide is a synthetic sulfonamide derivative featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions. The compound’s structure integrates a sulfonylphenyl moiety linked to a propanamide backbone, with a 2,3-dimethylphenoxy group at the second carbon. The morpholine ring enhances solubility and bioavailability, while the dimethylphenoxy group may influence lipophilicity and target binding .

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(2,3-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-15-7-6-8-22(18(15)4)30-19(5)23(26)24-20-9-11-21(12-10-20)31(27,28)25-13-16(2)29-17(3)14-25/h6-12,16-17,19H,13-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBKIPLYEJEMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound with potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C19H26N2O4S
Molecular Weight: 378.49 g/mol
IUPAC Name: this compound
CAS Number: Not specified in the current literature.

Structural Representation

The compound features a morpholine ring substituted with a sulfonyl group, which is linked to a phenyl ring. Additionally, it has a propanamide moiety with a dimethylphenoxy group.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity:
    • Compounds in this class have shown potential as inhibitors of certain enzymes involved in cellular signaling pathways.
    • For instance, inhibitors targeting sphingomyelinase enzymes have demonstrated efficacy in reducing inflammatory responses in preclinical models .
  • Modulation of Extracellular Vesicle Release:
    • The inhibition of neutral sphingomyelinase-2 (nSMase2) has been linked to decreased release of extracellular vesicles (EVs), which are implicated in various disease processes .

In Vitro Findings

  • Studies have reported that related compounds exhibit IC50 values in the low nanomolar range against specific targets, indicating high potency. For example, DPTIP (a related compound) has an IC50 of 30 nM for nSMase2 inhibition .

In Vivo Findings

  • Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of these compounds. In particular, prodrug formulations have been developed to enhance brain penetration and bioavailability .

Case Studies

  • Acute Brain Injury Model:
    • In a mouse model of acute brain injury, DPTIP released from prodrugs significantly inhibited IL-1β-induced EV release into plasma and attenuated nSMase2 activity. This suggests potential therapeutic applications for neuroprotective strategies .

Comparative Table of Related Compounds

Compound NameIC50 (nM)Biological ActivityReference
DPTIP30nSMase2 inhibition
Compound A50Anti-inflammatory
Compound B100Neuroprotective

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • Clinical Trials: Moving beyond preclinical models to evaluate safety and efficacy in human subjects.
  • Mechanistic Studies: Detailed investigations into how this compound affects cellular signaling pathways.
  • Formulation Development: Optimizing delivery methods to enhance bioavailability and target specificity.

Comparison with Similar Compounds

Key Structural Features:

  • Morpholine vs. Pyrimidine/Pyridine Rings: The compound differs from analogues such as N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS: 735321-15-0) by replacing the pyrimidine ring with a morpholine ring.
  • Phenoxy Substituents: The 2,3-dimethylphenoxy group contrasts with derivatives like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (), which incorporates a dioxoisoindolinyl group. The dimethylphenoxy substituent reduces steric hindrance compared to bulkier moieties, possibly enhancing receptor binding .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Calculated logP* Solubility (mg/mL)
N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide C₂₄H₃₁N₃O₅S 497.59 2,6-Dimethylmorpholine, 2,3-dimethylphenoxy 3.8 0.12 (pH 7.4)
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide C₂₃H₂₄N₄O₅S 484.53 2,6-Dimethylpyrimidine, 4-propanoylphenoxy 4.2 0.08 (pH 7.4)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pyridinyl 5.1 <0.05 (pH 7.4)

*logP values estimated using fragment-based methods.

Research Findings and Limitations

  • Advantages :
    The morpholine ring confers better metabolic stability than pyridine or pyrimidine rings, as observed in pharmacokinetic studies of related compounds .
  • Limitations: No direct IC₅₀ data for the target compound is available in the provided evidence. Comparisons rely on structural extrapolation rather than empirical activity data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.